molecular formula C16H23N5O4 B11436760 methyl 2-(1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate

methyl 2-(1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B11436760
M. Wt: 349.38 g/mol
InChI Key: XZDQNYOBTKGZJS-UHFFFAOYSA-N
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Description

METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is unique due to its specific structural features, such as the piperidin-1-ylmethyl group and the methyl acetate group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

methyl 2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)purin-7-yl]acetate

InChI

InChI=1S/C16H23N5O4/c1-18-14-13(15(23)19(2)16(18)24)21(10-12(22)25-3)11(17-14)9-20-7-5-4-6-8-20/h4-10H2,1-3H3

InChI Key

XZDQNYOBTKGZJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC(=O)OC

Origin of Product

United States

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